2-Methoxy-2-[2-methoxy-4-(trifluoromethyl)phenyl]ethan-1-amine hydrochloride
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Overview
Description
2-Methoxy-2-[2-methoxy-4-(trifluoromethyl)phenyl]ethan-1-amine hydrochloride is a chemical compound characterized by the presence of methoxy groups and a trifluoromethyl group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-2-[2-methoxy-4-(trifluoromethyl)phenyl]ethan-1-amine hydrochloride typically involves multiple steps. One common method includes the reaction of 2-methoxy-4-(trifluoromethyl)aniline with appropriate reagents to introduce the ethan-1-amine moiety. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-2-[2-methoxy-4-(trifluoromethyl)phenyl]ethan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing groups, while substitution reactions can introduce new functional groups to the phenyl ring .
Scientific Research Applications
2-Methoxy-2-[2-methoxy-4-(trifluoromethyl)phenyl]ethan-1-amine hydrochloride has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-Methoxy-2-[2-methoxy-4-(trifluoromethyl)phenyl]ethan-1-amine hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The methoxy groups may also play a role in the compound’s overall stability and reactivity .
Comparison with Similar Compounds
Similar Compounds
2-(4-Fluorophenyl)ethan-1-amine: Shares a similar structure but with a fluorine atom instead of a trifluoromethyl group.
2-Methoxy-4-trifluoromethyl-aniline: Similar in structure but lacks the ethan-1-amine moiety.
Uniqueness
The presence of these groups can enhance the compound’s stability, reactivity, and binding affinity to various molecular targets .
Properties
Molecular Formula |
C11H15ClF3NO2 |
---|---|
Molecular Weight |
285.69 g/mol |
IUPAC Name |
2-methoxy-2-[2-methoxy-4-(trifluoromethyl)phenyl]ethanamine;hydrochloride |
InChI |
InChI=1S/C11H14F3NO2.ClH/c1-16-9-5-7(11(12,13)14)3-4-8(9)10(6-15)17-2;/h3-5,10H,6,15H2,1-2H3;1H |
InChI Key |
UOFPJFYVLQVOND-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)C(F)(F)F)C(CN)OC.Cl |
Origin of Product |
United States |
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